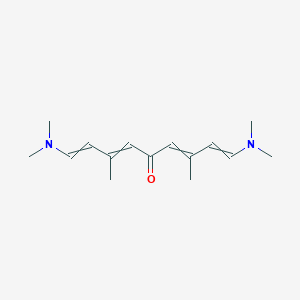
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is a symmetrical ketocyanine dye known for its unique optical properties. This compound is characterized by its ability to exhibit strong solvatochromic and acidochromic behaviors, making it a valuable subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one typically involves the condensation of appropriate aldehydes or ketones with dimethylamine. One common method includes the reaction of furan-2-carboxaldehyde with ethyl 2-cyano-3-(1H-pyrrol-2-yl)-acrylate in the presence of a catalytic amount of p-toluenesulphonic acid (p-TSA) in dichloromethane, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
科学研究应用
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one has several scientific research applications:
Biology: Investigated for its potential use as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties.
Industry: Utilized in the development of optical sensors and other photophysical applications.
作用机制
The mechanism of action of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the solvent polarity and the presence of hydrogen-bond donors or acceptors. The compound’s large dipole moment change during electronic transitions allows it to act as a micropolarity and viscosity reporter, making it useful in various applications .
相似化合物的比较
Similar Compounds
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone (DPACP): Another ketocyanine dye with similar optical properties.
2,6-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclohexanone (DPACH): Exhibits similar solvatochromic and acidochromic behaviors.
Uniqueness
1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is unique due to its symmetrical structure and the presence of dimethylamino groups, which contribute to its strong solvatochromic and acidochromic properties. These characteristics make it particularly valuable for studying ICT processes and developing optical sensors .
属性
CAS 编号 |
86093-86-9 |
|---|---|
分子式 |
C15H24N2O |
分子量 |
248.36 g/mol |
IUPAC 名称 |
1,9-bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C15H24N2O/c1-13(7-9-16(3)4)11-15(18)12-14(2)8-10-17(5)6/h7-12H,1-6H3 |
InChI 键 |
HZBXYWZMYSOJIG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C=C(C)C=CN(C)C)C=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


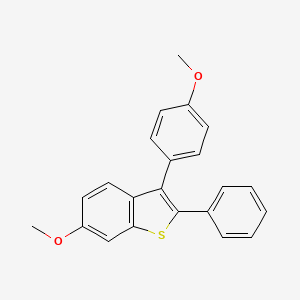
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
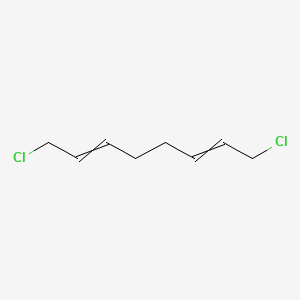

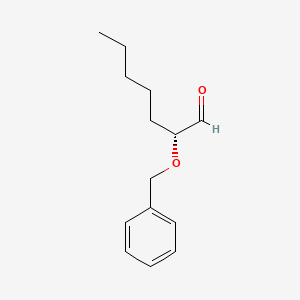
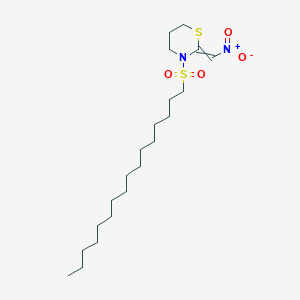
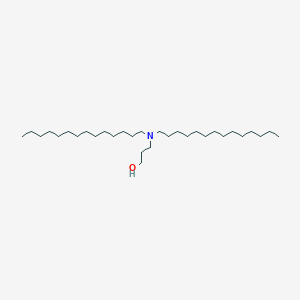
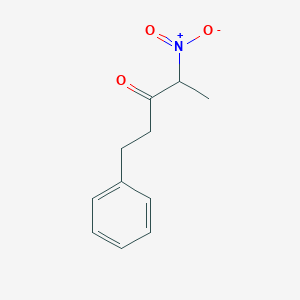


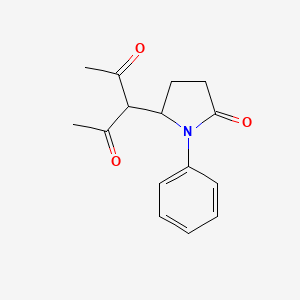
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
